4-Isopropyl-5-methylfuran-2-carbaldehyde
Overview
Description
4-Isopropyl-5-methylfuran-2-carbaldehyde is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 . It is offered by several suppliers for experimental and research use .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, twelve hydrogen atoms, and two oxygen atoms . For more detailed structural information, you may refer to the suppliers’ documentation or use software tools for molecular visualization.Scientific Research Applications
Antimicrobial and Anti-Biofilm Agent
One of the prominent applications of compounds similar to 4-Isopropyl-5-methylfuran-2-carbaldehyde is their use as antimicrobial and anti-biofilm agents. Carvacrol, a molecule with a similar structure, demonstrates significant antimicrobial and anti-biofilm activities against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi. This compound shows potential for preventing biofilm-associated infections through new bio-inspired, anti-infective materials (Marchese et al., 2018).
Synthesis of Heterocycles
Compounds related to this compound are utilized in the synthesis of heterocycles, demonstrating significant biological and medicinal properties. These compounds serve as excellent intermediates for synthesizing numerous heterocycles and undergo various chemical transformations, highlighting their utility in pharmaceutical and synthetic organic chemistry (Laroum et al., 2019).
Biomolecule Immobilization and Cell Colonization
Another application area is the development of chemically reactive surfaces for biomolecule immobilization and cell colonization. Such technologies are crucial for advancing bio-interface applications, including tissue engineering and regenerative medicine. The ability to create surfaces with specific chemical functionalities allows for the targeted attachment of biomolecules and cells, enhancing the bioactivity and functionality of materials (Goldstein, 1981).
Photocatalysis
Photocatalytic applications also stand out, with related compounds being employed in environmental and energy-related applications. For instance, g-C3N4-based photocatalysts, which may share some functional similarities with the structure or application of this compound, are used for various reduction and oxidation reactions under suitable light irradiation. These photocatalysts highlight the role of novel materials in sustainable energy solutions, such as hydrogen production and carbon dioxide reduction (Wen et al., 2017).
Properties
IUPAC Name |
5-methyl-4-propan-2-ylfuran-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)9-4-8(5-10)11-7(9)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDZGDPNMUECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728816 | |
Record name | 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000993-65-6 | |
Record name | 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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